molecular formula C27H26O6 B8205506 O-Deacetylravidomycin

O-Deacetylravidomycin

Katalognummer B8205506
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: SSGFYNWIMJIWJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Deacetylravidomycin is a useful research compound. Its molecular formula is C27H26O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-Deacetylravidomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Deacetylravidomycin including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Cancer Therapy : O-Deacetylravidomycin is used as a tool for studying epigenetic modulators in cancer therapy, including BET bromodomain proteins, methyltransferases, demethylases, and microRNAs (Gelato, Adler, Ocker, & Haendler, 2016). It is also considered for combination therapy with HDAC inhibitors and standard chemotherapeutic drugs for treating cancer (Suraweera, O'Byrne, & Richard, 2018).

  • Drug Research : In drug research, O-Deacetylravidomycin helps in identifying suitable targets for future medicines, thereby increasing treatment options (Drews, 2000).

  • Ocular Applications : It is being explored as a potential drug delivery vehicle for ocular applications such as gene therapy and tissue engineering (Urtti, 2006).

  • Immune Response Regulation : O-Deacetylravidomycin acts as a small-molecule inhibitor of HDACs, which play roles in innate and adaptive immune responses (Shakespear et al., 2011). It has been identified as a new inhibitor of interleukin-4 signal transduction produced by Streptomyces sp. WK-6326 (Arai et al., 2001).

  • Treatment of Brain Disorders and Seizures : It has potential as an antiepileptogenic treatment for individuals at risk of recurrent seizures due to brain injuries, infections, or neoplasms (Kaminski, Rogawski, & Klitgaard, 2014). HDAC inhibitors, including O-Deacetylravidomycin, are being studied for their therapeutic applications in various central nervous system disorders (Kazantsev & Thompson, 2008).

  • Other Applications : In addition, it shows promise as an antitumor antibiotic with activity against P388 leukemia and Meth A fibrosarcoma, and as a potential tool for studying histone deacetylase inhibitors' (HDACi) role in autoimmune and chronic inflammatory diseases (Narita et al., 1989; Dinarello, Fossati, & Mascagni, 2011).

Eigenschaften

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(6-methyloxan-2-yl)naphtho[1,2-c]isochromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O6/c1-5-15-11-18-23(21(12-15)30-3)17-13-22(31-4)25-19(28)10-9-16(20-8-6-7-14(2)32-20)24(25)26(17)33-27(18)29/h5,9-14,20,28H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGFYNWIMJIWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Deacetylravidomycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Deacetylravidomycin
Reactant of Route 2
Reactant of Route 2
O-Deacetylravidomycin
Reactant of Route 3
Reactant of Route 3
O-Deacetylravidomycin
Reactant of Route 4
O-Deacetylravidomycin
Reactant of Route 5
Reactant of Route 5
O-Deacetylravidomycin
Reactant of Route 6
O-Deacetylravidomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.